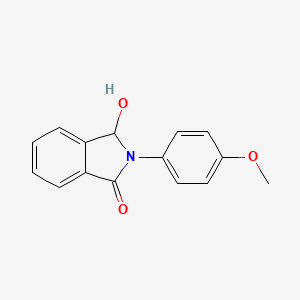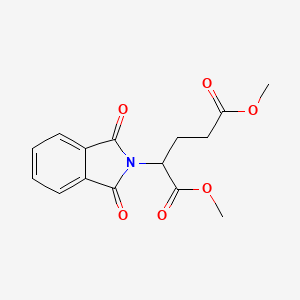
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE
Descripción general
Descripción
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is an organic compound with the molecular formula C6H5ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE typically involves the chlorination of pyrrole derivatives followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chloropyrrole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by nitrile formation. The use of continuous flow reactors can enhance the efficiency and yield of the product, making the process more suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of pyrrole.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitrile group can form hydrogen bonds with active sites of enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a methyl group instead of chlorine.
(1H-Pyrrol-2-yl)acetonitrile: Lacks the chlorine substituent.
(2,5-Dimethyl-1H-pyrrol-1-yl)acetonitrile: Contains additional methyl groups on the pyrrole ring
Uniqueness: 2-(4-CHLORO-1H-PYRROL-2-YL)ACETONITRILE is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
62380-71-6 |
|---|---|
Fórmula molecular |
C6H5ClN2 |
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
2-(4-chloro-1H-pyrrol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H5ClN2/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 |
Clave InChI |
AVZSKMBAQNATFS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1Cl)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylate](/img/structure/B8763843.png)

![2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)

